Cephalochromin

Content Navigation

Reproducible FabI inhibition requires high-purity Cephalochromin with intact bis-naphtho-γ-pyrone core and free hydroxyl groups. Generic antibiotics or methylated analogs fail to probe the FAS-II pathway, skewing mechanistic studies.

- Selective FabI inhibitor (IC50 ~1.8 µM) for MDR pathogen research, including MRSA (MIC 2-8 µg/mL).

- Validated chemical probe for oncology: induces G0/G1 arrest and survivin downregulation in A549 lung cancer cells at low µM concentrations.

- Supplied as research-grade solid with certificate of analysis; immediate global shipping available.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

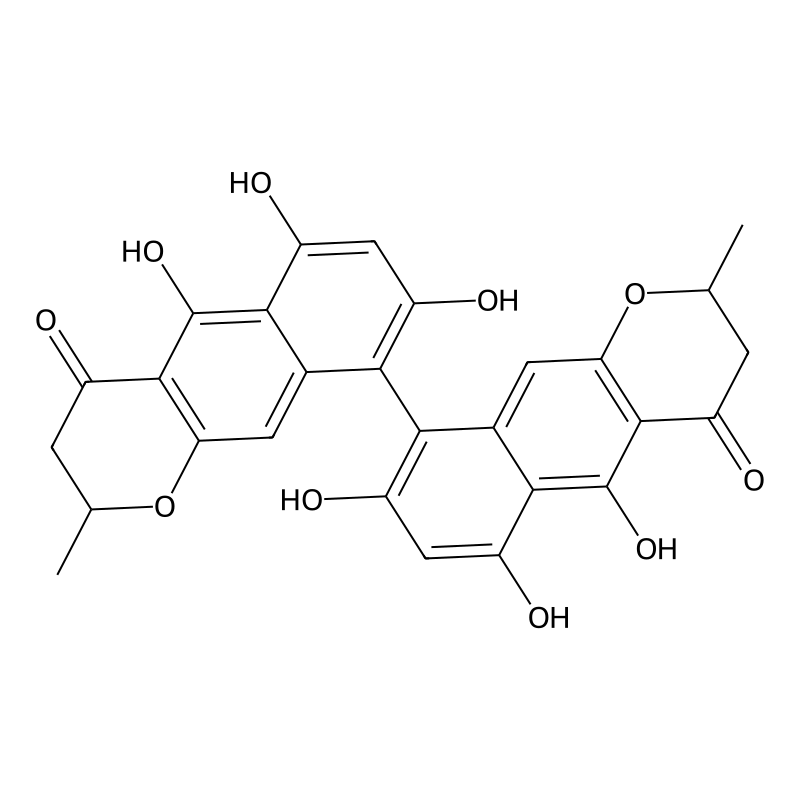

Cephalochromin (CAS 25908-26-3) is a naturally occurring bis-naphtho-γ-pyrone secondary metabolite primarily isolated from fungal species. In a procurement and research context, it is utilized as a target-specific inhibitor of the bacterial enoyl-acyl carrier protein reductase (FabI), a rate-limiting enzyme in the type II fatty acid synthesis (FAS-II) pathway [1]. Unlike broad-spectrum legacy antibiotics that target cell wall or protein synthesis, cephalochromin offers a specialized mechanism of action, making it a critical chemical probe for investigating multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. Additionally, its specific structural features, notably its free hydroxyl groups, provide a defined scaffold for structure-activity relationship (SAR) studies in both antimicrobial and oncology screening workflows.

Research Fit

Substituting cephalochromin with generic broad-spectrum antibiotics (such as beta-lactams) or synthetic FabI inhibitors (like triclosan) fundamentally alters the parameters of mechanistic assays. Legacy antibiotics fail to probe the FAS-II lipid biosynthesis pathway, which is required for identifying novel resistance-breaking mechanisms[1]. Furthermore, utilizing crude fungal extracts or structurally modified analogs, such as methylated cephalochromin, results in a complete loss of target affinity [1]. The specific bis-naphtho-γ-pyrone core with intact, unmethylated hydroxyl groups is strictly required to form essential hydrogen bonds within the FabI active site. Consequently, procuring high-purity, unmodified cephalochromin is necessary for reproducible enzymatic inhibition and targeted phenotypic screening.

Mismatch Risk

Structural Basis for FabI Inhibition

Cephalochromin provides direct inhibition of the bacterial FabI enzyme, a critical component of the FAS-II pathway. In vitro enzymatic assays demonstrate that unmodified cephalochromin inhibits Staphylococcus aureus and Escherichia coli FabI with IC50 values of 1.9 μM and 1.8 μM, respectively [1]. In contrast, structurally modified comparators, specifically methylether derivatives of cephalochromin, exhibit a complete loss of inhibitory activity against FabI[1]. This indicates that the free hydroxyl groups on the naphtho-gamma-pyrone skeleton are required for active site interaction.

| Evidence Dimension | FabI Enzymatic Inhibition (IC50) |

| Target Compound Data | 1.9 μM (S. aureus) and 1.8 μM (E. coli) |

| Comparator Or Baseline | Methylated cephalochromin derivatives (Complete loss of inhibitory activity) |

| Quantified Difference | Complete loss of activity upon methylation of hydroxyl groups |

| Conditions | In vitro purified FabI enzymatic assay |

Procurement of the exact, high-purity unmodified cephalochromin structure is mandatory for assay reproducibility and FAS-II workflow fit, as any masking of its hydroxyl groups abolishes target binding.

Activity Against MRSA and QRSA

Beyond isolated enzyme inhibition, cephalochromin exhibits measurable whole-cell antimicrobial activity against highly resistant Gram-positive pathogens. Phenotypic screening demonstrates that cephalochromin achieves Minimum Inhibitory Concentrations (MIC) of 2–8 µg/mL against methicillin-resistant S. aureus (MRSA) and quinolone-resistant S. aureus (QRSA) [1]. When compared to the baseline resistance profiles of these clinical isolates against legacy antibiotics like penicillin (which frequently yield MICs exceeding 256 µg/mL), cephalochromin maintains efficacy by bypassing traditional resistance mechanisms [1].

| Evidence Dimension | Whole-cell Minimum Inhibitory Concentration (MIC) |

| Target Compound Data | 2–8 µg/mL against MRSA and QRSA |

| Comparator Or Baseline | Legacy antibiotics baseline (MIC >256 µg/mL for resistant strains) |

| Quantified Difference | >30-fold lower MIC against targeted resistant strains |

| Conditions | In vitro antimicrobial susceptibility testing against resistant S. aureus clinical isolates |

Provides a mechanistically distinct positive control that ensures mainstream laboratory workflow fit for researchers evaluating novel compounds against multidrug-resistant bacterial strains.

Mitochondrial Disruption and Apoptosis in A549 Cells

Cephalochromin also serves as a chemical probe in oncology research for studying apoptosis and cell cycle regulation. In human non-small-cell lung cancer (A549) models, cephalochromin inhibits cell proliferation with an IC50 of 2.80 μM and reduces cellular viability via mitochondrial disruption with an IC50 of 5.22 μM at 48 hours [1]. Compared to untreated baseline controls, cephalochromin specifically induces G0/G1 cell cycle arrest and a marked loss of mitochondrial membrane potential (MMP), driven by the down-regulation of survivin and activation of caspase cascades [1].

| Evidence Dimension | Cellular proliferation inhibition (IC50) and MMP loss |

| Target Compound Data | IC50 = 2.80 μM (proliferation); IC50 = 5.22 μM (viability) |

| Comparator Or Baseline | Untreated vehicle control (0% inhibition, intact MMP) |

| Quantified Difference | Concentration-dependent induction of G0/G1 arrest and >50% reduction in viability at ~5 μM |

| Conditions | A549 human non-small-cell lung cancer cells, 48-hour incubation, MTT and flow cytometric assays |

Expands the compound's procurement utility, providing a defined natural product scaffold that fits mainstream oncology screening workflows for survivin-targeted apoptosis models.

FAS-II Inhibitor Screening and Validation

Because cephalochromin specifically targets the FabI enzyme with low micromolar affinity (IC50 ~1.8-1.9 μM) and requires its free hydroxyl groups for binding, it is an effective positive control and reference standard for biochemical assays evaluating novel type II fatty acid synthesis (FAS-II) inhibitors[1].

MRSA and QRSA Lead Development

With its proven whole-cell efficacy (MIC 2-8 µg/mL) against methicillin- and quinolone-resistant Staphylococcus aureus, cephalochromin is suited as a foundational scaffold for medicinal chemistry programs aiming to develop antibiotics that bypass cell wall and protein synthesis targets[1].

Survivin Down-Regulation and Apoptosis Induction

Given its ability to induce G0/G1 cell cycle arrest and mitochondrial disruption in A549 lung cancer cells at low micromolar concentrations, cephalochromin is a valuable chemical probe for oncology researchers investigating caspase-dependent apoptosis and the targeted down-regulation of the anti-apoptotic protein survivin [2].

Application Fit Matrix

References

- [1] Zheng CJ, et al. Cephalochromin, a FabI-directed antibacterial of microbial origin. Biochem Biophys Res Commun. 2007;362(4):1107-12.

- [2] Hsiao CJ, et al. Cephalochromin Induces G0/G1 Cell Cycle Arrest and Apoptosis in A549 Human Non-Small-Cell Lung Cancer Cells by Inflicting Mitochondrial Disruption. J Nat Prod. 2014;77(4):758-765.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types